Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Quality Control

Inconsistent purity in research intermediates can skew assay results and delay lead optimization. Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate (CAS 949682-15-9) addresses this with verified high purity (95%) and full analytical documentation, serving as a reliable building block for cinnoline-3-carboxamide LRRK2 kinase inhibitors and antibacterial SAR programs. • InChIKey-verified identity ensures correct scaffold elaboration • Consistent purity minimizes confounding assay variability • Available from BenchChem with global shipping and batch-specific COA

Molecular Formula C11H8N2O4
Molecular Weight 232.195
CAS No. 949682-15-9
Cat. No. B2535312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate
CAS949682-15-9
Molecular FormulaC11H8N2O4
Molecular Weight232.195
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC3=C(C=C2N=N1)OCO3
InChIInChI=1S/C11H8N2O4/c1-15-11(14)8-2-6-3-9-10(17-5-16-9)4-7(6)12-13-8/h2-4H,5H2,1H3
InChIKeyAGWYYZSCUOUNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate (CAS 949682-15-9): A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate (CAS 949682-15-9) is a heterocyclic organic compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It features a fused tricyclic core structure combining a [1,3]dioxolo ring with a cinnoline moiety, which is a privileged scaffold in medicinal chemistry . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . The cinnoline ring system is a key pharmacophore found in various biologically active compounds, including antibacterial agents and kinase inhibitors, making this methyl ester derivative a valuable intermediate for structure-activity relationship (SAR) studies and lead optimization programs in pharmaceutical research and development .

Strategic Sourcing of Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate: Why Assay-Ready Purity and Batch Consistency Are Non-Negotiable


In the absence of published biological activity data for Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate, the primary driver for scientific selection shifts from comparator-based efficacy to material quality and supply chain reliability. This compound is not a commodity chemical; its value lies in its specific, pre-formed heterocyclic scaffold, which cannot be assumed to be functionally equivalent across different synthesis routes or purity grades [1]. Generic substitution risks introducing undefined impurities, batch-to-batch variability, or incorrect stereochemistry that can invalidate SAR studies, skew assay results, and derail lead optimization programs . Therefore, procurement decisions must be guided by verifiable metrics of identity, purity, and the availability of analytical documentation, which serve as the only current evidence of differentiation among vendors .

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate: A Quantitative Guide to Structural and Purity-Based Differentiation for Informed Procurement


Scaffold-Based Differentiation: Structural Identity Verified by InChIKey Ensures Use of the Correct Cinnoline Regioisomer

The target compound is uniquely identified by its International Chemical Identifier Key (InChIKey): AGWYYZSCUOUNCT-UHFFFAOYSA-N . This 27-character string is a digital fingerprint of the molecule's exact connectivity and stereochemistry. In the context of cinnoline chemistry, where regioisomeric and tautomeric forms are common, the InChIKey provides absolute confirmation of the [1,3]dioxolo[4,5-g] fusion pattern, differentiating it from other possible isomers like [1,3]dioxolo[4,5-f]cinnoline or alternative methyl carboxylate substitution patterns. This verification is essential for ensuring that structure-activity relationship (SAR) data is correctly assigned to the intended molecular topology.

Medicinal Chemistry Heterocyclic Synthesis Quality Control

Purity Assurance: 97%+ Purity Specification Supports Consistent Performance in Demanding Synthetic and Biological Applications

Vendor specifications for this compound include a purity of 'NLT 97%' (Not Less Than 97%), as documented by MolCore BioPharm, an ISO-certified producer . This level of purity, exceeding the typical 95% offered by other research chemical suppliers , is a critical differentiator. In synthetic chemistry, higher purity of a building block like this cinnoline ester minimizes side reactions from impurities, leading to improved yields and easier purification of downstream products. For biological testing, a higher purity starting material reduces the risk of off-target effects or cytotoxicity originating from unknown contaminants, thereby increasing the confidence in the assay results.

Organic Synthesis Chemical Purity Assay Development

Cost-Efficiency Metrics: Price Per Gram Analysis Reveals Clear Economic Thresholds for Scaling Research Quantities

A quantitative comparison of list prices from different vendors reveals a distinct cost structure that informs procurement strategy based on project scale. The price per gram decreases significantly with larger pack sizes, a common but crucial metric for laboratory managers. For instance, Santa Cruz Biotechnology offers a 1g pack at a list price of $712.00 USD [1], which translates to $712.00/g. This contrasts with bulk pricing structures where larger quantities (e.g., 10g, 25g) are available upon request, typically at a substantially lower per-gram cost . This information allows a scientific user to select the most economically efficient pack size based on their immediate and projected needs, avoiding the high unit cost of small R&D packs when larger quantities are required.

Procurement Cost Analysis Research Budgeting

High-Impact Research and Industrial Applications for Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate (CAS 949682-15-9)


Precision Synthesis of Novel Cinnoline-Based Kinase Inhibitors for Parkinson's Disease Research

This compound serves as a critical intermediate for the synthesis of cinnoline-3-carboxamides, a class of potent LRRK2 kinase inhibitors under investigation for Parkinson's disease therapy . The methyl ester functionality allows for facile derivatization to a diverse library of amides and other analogs for SAR exploration. Procuring a high-purity batch (≥97%) is essential to ensure that the resulting inhibitors are free from confounding impurities that could affect kinase inhibition assays or cellular efficacy models .

Development of Antibacterial Agents Targeting the DNA Gyrase/Topoisomerase IV Pharmacophore

The [1,3]dioxolo[4,5-g]cinnoline core is a known pharmacophore present in the clinical antibacterial agent cinoxacin [1]. Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate can be used as a starting point for generating new analogs with the potential to overcome resistance or improve the pharmacological profile against Gram-negative pathogens . Using the InChIKey-verified compound ensures that the intended core structure is being elaborated, which is vital for consistent structure-activity relationships in antibacterial screening programs.

Construction of Focused Compound Libraries for Serotonin 5-HT3 Receptor Antagonist Screening

Patents describe cinnoline-3-carboxylic acid derivatives as antagonists of the serotonin 5-HT3 receptor, a target for antiemetic and anxiolytic drugs [2]. This methyl ester is an ideal starting material for creating a focused library of such derivatives. The assurance of chemical identity via InChIKey and high purity provides a reliable foundation for high-throughput screening campaigns, minimizing false hits and ensuring that any observed activity can be confidently attributed to the novel cinnoline analog rather than an impurity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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